[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
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Overview
Description
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a derivative of sirolimus, an antineoplastic agent used primarily in the treatment of renal cell carcinoma. It functions by inhibiting the mammalian target of rapamycin (mTOR), a key protein involved in cell division and growth . This compound was developed by Wyeth Pharmaceuticals and is marketed under the trade name Torisel .
Mechanism of Action
- By targeting mTOR, Temsirolimus interferes with the synthesis of proteins that control these processes .
- Inhibition of mTOR also blocks the phosphorylation of downstream proteins, such as p70S6k and S6 ribosomal protein , which are part of the PI3 kinase/AKT pathway .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Temsirolimus Acetonide interacts with various enzymes, proteins, and other biomolecules. It is prepared using enol acyl donors, which is not favorable in process development . An improved enzymatic process to prepare Temsirolimus Acetonide has been developed employing lipase-catalyzed regioselective acylation of rapamycin with environmentally friendly acyl donors .
Cellular Effects
Temsirolimus Acetonide has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Temsirolimus Acetonide exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the initiation of ribosomal translation of mRNA into proteins necessary for cell growth, cell cycle progression, and cell metabolism .
Subcellular Localization
The information provided is based on the current understanding and may be subject to change as new research findings emerge .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate involves multiple steps. One method includes reacting 2,2-bis(hydroxymethyl) propionic acid with 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane under alkaline conditions to form a trioxadisilyl compound. This intermediate is then reacted with 2,4,6-trichlorobenzoyl chloride to form a protected ester, which is subsequently reacted with sirolimus to yield Temsirolimus . Another method employs lipase-catalyzed regioselective acylation of rapamycin using environmentally friendly acyl donors, achieving high conversion rates under optimized conditions .
Industrial Production Methods
Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. The use of green catalysts and milder reaction conditions are preferred to ensure higher yields and fewer impurities .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including acylation and esterification. It is particularly sensitive to oxidation and hydrolysis under certain conditions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include 2,4,6-trichlorobenzoyl chloride, 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane, and various lipases for enzymatic reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major product of these reactions is this compound itself, with minimal byproducts due to the high specificity of the enzymatic processes .
Scientific Research Applications
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate has a wide range of applications in scientific research. It is extensively used in oncology for the treatment of renal cell carcinoma and has shown promise in treating other cancers such as breast cancer and lymphoma . In biology, it is used to study cell cycle regulation and mTOR signaling pathways . Its immunosuppressive properties also make it valuable in transplant medicine .
Comparison with Similar Compounds
Similar Compounds
Everolimus: Another derivative of sirolimus, used in the treatment of various cancers and in transplant medicine.
Ridaforolimus: A similar mTOR inhibitor with applications in oncology.
Uniqueness
This compound is unique due to its specific formulation and enhanced stability compared to its parent compound, sirolimus. Its ability to inhibit mTOR with high specificity makes it a valuable therapeutic agent in oncology .
Biological Activity
The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research and literature.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that suggest diverse biological activities. The presence of hydroxyl groups and methoxy groups indicates possible interactions with biological macromolecules. Its intricate stereochemistry contributes to its potential specificity in biological interactions.
Table 1: Key Structural Features
Feature | Description |
---|---|
Hydroxyl Groups | 2 (potential for hydrogen bonding) |
Methoxy Groups | 2 (influence on lipophilicity) |
Stereocenters | Multiple (indicating chirality and specificity) |
Molecular Weight | Approximately 850 g/mol |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Mechanism of Action : Many complex organic compounds target specific signaling pathways involved in cancer cell proliferation and survival. They may inhibit key enzymes or receptors such as EGFR or VEGFR.
- In Vitro Studies : In studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally related to the target compound have shown significant cytotoxic effects at micromolar concentrations.
Antimicrobial Activity
The compound's potential antimicrobial activity has been noted in several studies:
- Bacterial Inhibition : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
- Fungal Activity : Some derivatives have shown antifungal properties against Candida species by interfering with ergosterol biosynthesis.
Neuroprotective Effects
Recent studies suggest that some structurally related compounds may offer neuroprotective benefits:
- Mechanisms : Neuroprotection may occur via antioxidant activity or modulation of neurotransmitter systems.
- Case Studies : In models of neurodegenerative diseases like Alzheimer's disease, compounds with similar frameworks have been shown to reduce oxidative stress and improve cognitive function.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anticancer | Cytotoxicity in MCF-7 and A549 cell lines | , |
Antimicrobial | Inhibition of bacterial growth | , |
Neuroprotective | Reduction of oxidative stress | , |
Case Studies
- Anticancer Study : A study published in MDPI highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models.
- Antimicrobial Study : Research in PubChem detailed the antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to interact with specific targets within cells:
- Signal Transduction Pathways : Inhibition of pathways such as PI3K-AKT-mTOR has been observed in related compounds.
- Receptor Interactions : The potential for binding to various receptors involved in cell signaling suggests a multifaceted approach to its biological effects.
Properties
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRYGCDSJUKRW-HXHLHDFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.